molecular formula C16H19NO4S B12614574 Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- CAS No. 920527-14-6

Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)-

Cat. No.: B12614574
CAS No.: 920527-14-6
M. Wt: 321.4 g/mol
InChI Key: ILXFWGJJYGDWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a hydroxy-methoxyphenyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- typically involves multiple steps. One common method includes the sulfonation of benzene to form benzenesulfonic acid, followed by the introduction of the N-(3-hydroxy-4-methoxyphenyl) group through a nucleophilic substitution reaction. The final step involves the addition of the isopropyl group under controlled conditions to ensure the correct positioning on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonic acid derivatives, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions such as cancer and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.

    N-(3-hydroxy-4-methoxyphenyl)benzenesulfonamide: Lacks the isopropyl group but shares other structural features.

    4-(1-methylethyl)benzenesulfonamide: Lacks the hydroxy-methoxyphenyl group but includes the isopropyl group.

Uniqueness

Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

920527-14-6

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3-hydroxy-4-methoxyphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H19NO4S/c1-11(2)12-4-7-14(8-5-12)22(19,20)17-13-6-9-16(21-3)15(18)10-13/h4-11,17-18H,1-3H3

InChI Key

ILXFWGJJYGDWAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.